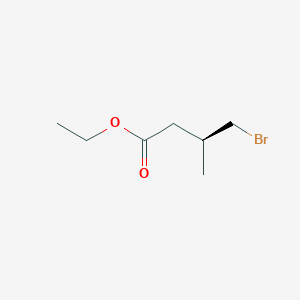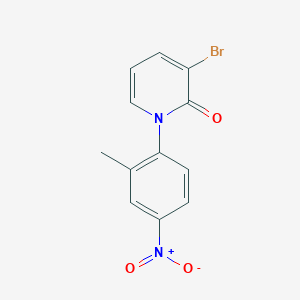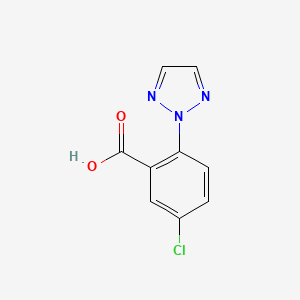
(3,5-Di-tert-butylphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Di-tert-butylphenyl)hydrazine is an organic compound characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butylphenyl)hydrazine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
(3,5-Di-tert-butylphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound is highly susceptible to oxidation, forming various oxidation products.
Reduction: It can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrazine moiety can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidation products include various phenolic compounds.
Reduction: Reduction typically yields amines.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the electrophile used.
科学的研究の応用
(3,5-Di-tert-butylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of (3,5-Di-tert-butylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to participate in redox reactions and form stable complexes with metal ions .
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.
3,4,5-Trimethoxybenzyl-oxybenzohydrazide: Studied for its antioxidant activity.
Uniqueness
(3,5-Di-tert-butylphenyl)hydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its tert-butyl groups provide steric hindrance, affecting its reactivity compared to other hydrazine derivatives.
特性
CAS番号 |
131925-97-8 |
|---|---|
分子式 |
C14H24N2 |
分子量 |
220.35 g/mol |
IUPAC名 |
(3,5-ditert-butylphenyl)hydrazine |
InChI |
InChI=1S/C14H24N2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)16-15/h7-9,16H,15H2,1-6H3 |
InChIキー |
RQECGUJODVNHSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)NN)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)





![9-(6-Bromo-pyridin-2-yl)-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8706666.png)

![2-(2-Aminophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8706680.png)





